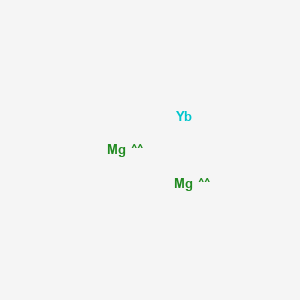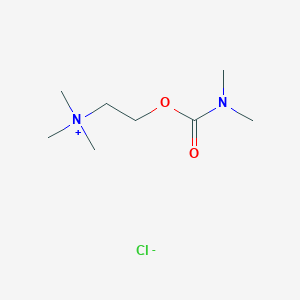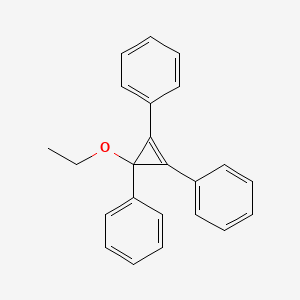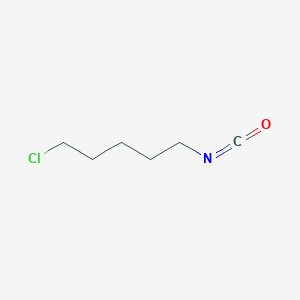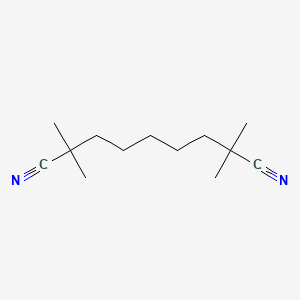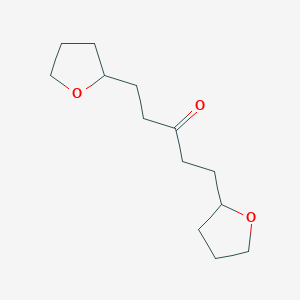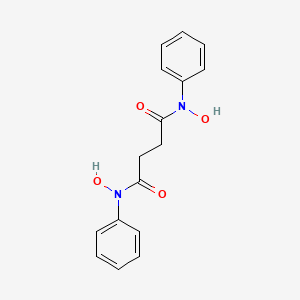
Lithium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium-zinc compounds, particularly the stoichiometric compound LiZn, have garnered significant interest due to their unique properties and potential applications. These intermetallic compounds are formed by combining lithium and zinc, both of which are known for their desirable electronic and mechanical properties. Lithium-zinc compounds are particularly notable for their light mass and high energy density, making them promising candidates for various technological applications, including energy storage and advanced battery technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium-zinc compounds typically involves the direct reaction of lithium and zinc under controlled conditions. One common method is to compress pure lithium and zinc mixtures in a diamond-anvil cell, which facilitates the formation of the stoichiometric compound LiZn at pressures below 1 GPa . Further compression above 10 GPa can lead to the formation of Li₂Zn, which has the highest lithium content among lithium-zinc compounds .
Industrial Production Methods: Industrial production of lithium-zinc compounds often involves the use of high-pressure techniques to ensure the proper formation of the desired stoichiometric phases. Additionally, the use of inert atmospheres, such as nitrogen or helium, is crucial to prevent unwanted reactions with moisture, oxygen, and carbon dioxide . The choice of solvents, such as diethyl ether or tetrahydrofuran, also plays a significant role in the successful synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium-zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both lithium and zinc, which contribute to the overall reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of lithium-zinc compounds include halides, acids, and bases. For example, the reaction of lithium-zinc compounds with organic halides can lead to the formation of organometallic derivatives . The choice of solvent and reaction conditions, such as temperature and pressure, are critical factors that influence the outcome of these reactions.
Major Products: The major products formed from the reactions of lithium-zinc compounds depend on the specific reagents and conditions used. For instance, the reaction with halides can produce organometallic compounds, while reactions with acids or bases can lead to the formation of various lithium and zinc salts .
Applications De Recherche Scientifique
Lithium-zinc compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in advanced battery technologies, particularly lithium-ion batteries, where they offer higher energy density compared to conventional materials . In biology and medicine, lithium-zinc compounds are explored for their potential therapeutic effects, including neuroprotective properties and the treatment of psychiatric disorders . Additionally, these compounds have industrial applications in the production of lightweight and high-strength materials .
Mécanisme D'action
The mechanism of action of lithium-zinc compounds involves several molecular targets and pathways. One key mechanism is the inhibition of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes . Lithium-zinc compounds also interact with inositol monophosphatase (IMPA), affecting the phosphoinositide signaling pathway . These interactions contribute to the neuroprotective and therapeutic effects of lithium-zinc compounds, making them valuable in the treatment of neurodegenerative diseases and psychiatric disorders .
Comparaison Avec Des Composés Similaires
Lithium-zinc compounds can be compared with other similar compounds, such as lithium-magnesium and lithium-iron compounds. While all these compounds share some common properties, such as high energy density and lightweight characteristics, lithium-zinc compounds are unique in their specific electronic and mechanical properties . For example, zinc-based batteries are often highlighted for their abundance and cost-effectiveness compared to lithium-based batteries .
List of Similar Compounds:- Lithium-magnesium compounds
- Lithium-iron compounds
- Zinc-based compounds
Propriétés
Numéro CAS |
12057-22-6 |
|---|---|
Formule moléculaire |
LiZn |
Poids moléculaire |
72.3 g/mol |
Nom IUPAC |
lithium;zinc |
InChI |
InChI=1S/Li.Zn |
Clé InChI |
KUJOABUXCGVGIY-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
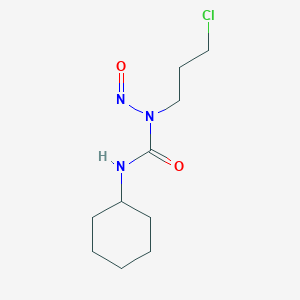
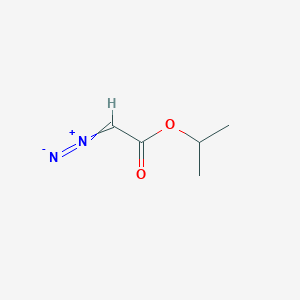
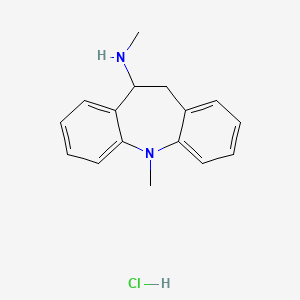
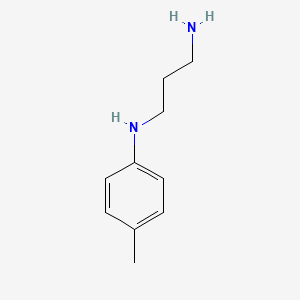
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
